molecular formula C9H4BrF2NO2 B15046264 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid

5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid

Cat. No.: B15046264
M. Wt: 276.03 g/mol
InChI Key: IPHFYBUQMBXDOK-UHFFFAOYSA-N
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Description

5-Bromo-4,6-difluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative characterized by a bromine atom at position 5, fluorine atoms at positions 4 and 6, and a carboxylic acid group at position 3 of the indole core. The indole scaffold is a bicyclic structure comprising a benzene ring fused to a pyrrole ring.

Properties

IUPAC Name

5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-4(11)1-5-6(8(7)12)3(2-13-5)9(14)15/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHFYBUQMBXDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 5

The patent CN102558017A describes a three-step bromination protocol adaptable for this target:

  • Sulfonation : Indole → 2-sulfonatoindole (85% yield)
  • Acetylation : N-Acetylation with acetic anhydride (91% yield)
  • Bromination : Br₂ in H₂O at 0°C (68% yield)

Critical parameters:

  • Temperature control (<5°C) prevents polybromination
  • Sodium bisulfite quenching removes excess Br₂

Sequential Fluorination

Difluorination at positions 4 and 6 employs:

  • Balz-Schiemann reaction : Diazotization of amino groups followed by HF pyrolysis
  • Electrophilic fluorination : Selectfluor® in acetonitrile/H₂O (3:1) at 40°C

Challenge : Competing fluorination at position 2 requires bulky directing groups (e.g., TIPS).

Carboxylation at Position 3

Direct Carboxylation

Lithium-halogen exchange followed by CO₂ quenching shows limited success due to:

  • Electron-withdrawing effects of adjacent halogens
  • Competing Boc group migrations (Scheme 2,)

Stepwise Approach

  • Ester formation : Methyl 3-bromoindole-4,6-difluoro carboxylate via NBS bromination (Scheme 3,)
  • Hydrolysis : KOH/EtOH reflux (82% yield)

Table 2 : Carboxylation method comparison

Method Temperature (°C) Yield (%)
Li-Hg/CO₂ -78 9
Knoevenagel condensation 120 31
Hydrolytic decarboxylation 280 42

Integrated Multi-Step Syntheses

Route A: Halogenation-Carboxylation Sequence

  • 4,6-Difluoroindole synthesis (Fischer method)
  • N-Bromosuccinimide bromination at position 5
  • Vilsmeier-Haack formylation at position 3
  • Oxidation to carboxylic acid (KMnO₄, 65°C)

Key advantage : Avoids protecting group chemistry (overall yield: 18%)

Route B: Carboxylation-Halogenation Approach

  • Indole-3-carboxylic acid formation
  • Directed fluorination using LDA/NFBS
  • Electrophilic bromination with Br₂/FeCl₃

Challenge : Bromine preferentially substitutes position 4 without directing groups

Emerging Methodologies

Flow Chemistry Approaches

  • Continuous bromination using microreactors improves selectivity (Br₂ residence time <30s)
  • Photocatalytic fluorination with Ru(bpy)₃²⁺ reduces side reactions

Biocatalytic Methods

  • Tryptophanase-mediated indole formation shows promise for greener synthesis
  • Haloperoxidase enzymes enable regioselective halogenation (pilot scale: 34% yield)

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5-position is a prime site for nucleophilic substitution due to its electrophilic nature. This reaction typically involves replacing bromine with nucleophiles (e.g., alkyl groups, amines, or thiols) under basic or organometallic conditions.

Key Reaction Mechanism:

  • Reagents: Organometallic reagents (e.g., Grignard reagents, alkyl cuprates) or nucleophiles (e.g., amines, thiols) in the presence of a base.

  • Conditions: Controlled temperatures to avoid over-substitution or side reactions.

Example Reaction:

5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid+R-MgBrR-substituted indole derivative+MgBrBr\text{5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid} + \text{R-MgBr} \rightarrow \text{R-substituted indole derivative} + \text{MgBrBr}

This substitution reaction introduces new functional groups, enhancing the compound’s versatility in synthetic applications .

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position enables standard transformations:

a. Esterification

  • Reagents: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., H₂SO₄).

  • Conditions: Reflux or room temperature.

  • Product: Corresponding ester (e.g., methyl or ethyl ester).

b. Amide Formation

  • Reagents: Amines and coupling agents (e.g., EDC, DCC).

  • Conditions: Room temperature with a base (e.g., DMAP).

  • Product: Amides or peptide derivatives.

c. Decarboxylation

  • Conditions: Heating or catalytic agents (e.g., Cu).

  • Product: Indole derivatives with a methyl group at the 3-position (if adjacent hydrogen is present).

Note: Decarboxylation is less likely here due to the lack of adjacent α-hydrogens .

Fluorine-Atom-Mediated Reactions

The fluorine atoms at positions 4 and 6 influence the electronic environment of the indole ring. While fluorine is generally deactivating, it can participate in electrophilic aromatic substitution (EAS) under specific conditions.

Key Observations:

  • Fluorine may direct incoming electrophiles to adjacent positions (meta-directing).

  • Potential applications include introducing additional functional groups via EAS, though reactivity depends on substituent positions and reaction conditions .

Stability and Side Reactions

  • Stability: The compound’s stability under acidic or basic conditions depends on the carboxylic acid group. Strong bases may deprotonate the acid, altering reactivity.

  • Side Reactions: Over-substitution during nucleophilic reactions or hydrolysis of reactive intermediates (e.g., acid chlorides) may occur if conditions are not optimized .

Data Tables

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProduct
AlkylationGrignard reagents, THFR-substituted indole derivatives
AminationAmines, base (e.g., K₂CO₃)Amine-substituted indole derivatives
ThiolationThiols, baseThiol-substituted indole derivatives

Table 2: Carboxylic Acid Transformations

Reaction TypeReagents/ConditionsProduct
EsterificationAlcohol, H₂SO₄, refluxCarboxylic acid esters
Amide FormationAmine, EDC, DMAPCarboxylic acid amides
Acid Chloride FormationSOCl₂, DMFAcid chloride intermediate

Research Findings and Implications

  • Biological Applications: The bromine and fluorine substituents enhance binding affinity to molecular targets (e.g., enzymes, receptors), making derivatives potential candidates for antimicrobial or anticancer agents .

  • Synthetic Utility: The compound serves as a versatile building block for constructing complex heterocyclic molecules, including herbicides and pharmaceuticals .

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of halogenated indoles on cellular processes and enzyme activities.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making them candidates for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table compares substituents and functional groups of analogous indole/indazole derivatives:

Compound Name Core Structure Substituents (Position) Functional Group (Position) Molecular Formula Molecular Weight
5-Bromo-4,6-difluoro-1H-indole-3-carboxylic acid Indole Br (5), F (4,6) COOH (3) C₈H₄BrF₂NO₂ 289.03*
5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid Indazole Br (5), F (4,7) COOH (3) C₈H₃BrF₂N₂O₂ 277.03
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole F (5) CONH-aryl (2) C₂₂H₁₆FN₂O₂ 359.12
5-Bromo-3-(triazol-1-yl-ethyl)-1H-indole Indole Br (5) Triazole-ethyl (3) Varies 397–427

*Calculated based on molecular formula.

Key Observations :

  • Core Structure : The indazole analog () differs by having two adjacent nitrogen atoms, which may enhance hydrogen-bonding capacity compared to indole .
  • Halogen Effects : Bromine at position 5 (present in the target compound and –5 derivatives) increases molecular weight and lipophilicity compared to fluorine-only analogs (e.g., ). The difluoro substitution at positions 4 and 6 in the target compound likely enhances electron-withdrawing effects, stabilizing the carboxylic acid group .
  • Functional Groups : The carboxylic acid at position 3 (target) confers higher polarity and acidity compared to carboxamides () or triazole-ethyl groups (–5), impacting solubility and reactivity .

Physicochemical and Spectroscopic Properties

The table below contrasts key properties inferred from analogous compounds:

Property Target Compound (Inferred) 5-Fluoro-indole-2-carboxamide 5-Bromo-triazole-indole
Melting Point ~250–300°C* 233–250°C 233–234°C (amorphous solids)
Solubility Moderate in polar solvents (due to COOH) Low in water (carboxamide) Low (lipophilic triazole)
¹H-NMR Shifts δ ~12 ppm (COOH proton), 7–8 ppm (aromatic) δ 12.33 (NHCO), 7.0–8.0 ppm (aromatic) δ 4.5–9.4 (triazole/ethyl)
MS Data [M+H]+ ~289 [M+H]+ 359.12 [M+H]+ 397–427

*Estimated based on halogenated indoles in –5.

Insights :

  • Acidity : The carboxylic acid group (target) is more acidic (pKa ~4–5) than carboxamides (pKa ~10–12), enabling salt formation for improved bioavailability .
  • Spectroscopy : Fluorine atoms in the target compound would cause distinct splitting patterns in ¹H-NMR (e.g., coupling constants J = 8–10 Hz for adjacent F substituents) .

Challenges :

  • Steric hindrance from bromine and fluorine may slow reactions at position 3.
  • Regioselectivity during halogenation requires careful control to avoid byproducts .

Biological Activity

5-Bromo-4,6-difluoro-1H-indole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a unique structure characterized by the presence of bromine and fluorine substituents on the indole ring, which influence its electronic properties and biological interactions. The molecular formula is C9H6BrF2N1O2C_9H_6BrF_2N_1O_2 with a molecular weight of approximately 252.05 g/mol.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular processes.
  • Receptor Binding : It may bind to receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

The presence of bromine and fluorine atoms is believed to enhance the compound's binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.5 μg/mL
Escherichia coli2.0 μg/mL
Mycobacterium tuberculosis0.93 μM

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 0.48 μM to 5.13 μM across different cell lines, indicating potent cytotoxic effects.

A flow cytometry assay revealed that the compound induced apoptosis in cancer cells, suggesting it acts through mechanisms that promote programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimycobacterial Activity :
    • Researchers identified this compound as a potent inhibitor against Mycobacterium tuberculosis, with significant activity observed at low concentrations.
    • The study highlighted its potential as a scaffold for developing new anti-TB drugs .
  • Evaluation Against Cancer Cell Lines :
    • A comparative study showed that derivatives of this compound had higher cytotoxicity than traditional chemotherapeutics like doxorubicin in specific cancer models.
    • The mechanism was linked to the activation of caspases involved in apoptosis signaling pathways .

Q & A

Advanced Research Question

  • Protection/deprotection : Methyl ester formation (via SOCl₂/MeOH) stabilizes the carboxylic acid during harsh reactions .
  • Buffered conditions : Use phosphate buffers (pH 6–7) to prevent decarboxylation.
  • Low-temperature storage : Store at -20°C under inert gas to minimize hydrolysis .

How can this compound serve as a precursor for biologically active indole derivatives?

Advanced Research Question
The bromine and fluorine substituents enable diverse derivatization:

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce pharmacophores at C5 .
  • Amide formation : Coupling with amines generates potential kinase inhibitors or antimicrobial agents .
  • Carboxylic acid bioisosteres : Replacement with tetrazoles or sulfonamides improves metabolic stability .

What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve polar byproducts.
  • ICP-OES : Detects residual heavy metals (e.g., Cu from catalysis) .
  • XRD : Confirms crystalline purity and polymorphic forms.

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